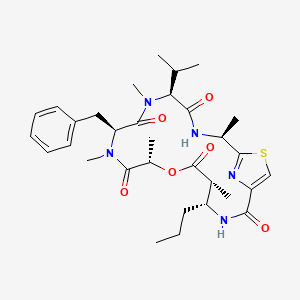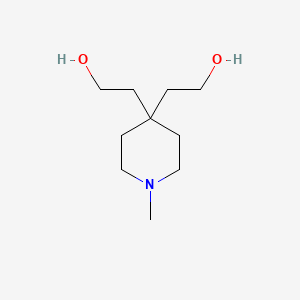
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10ClIO. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom at the 1-position and a 2-iodo-1-methoxyethyl group at the 4-position. It is a halogenated aromatic compound that finds applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2-iodo-1-methoxyethyl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene ring is substituted with chlorine and iodine atoms under specific reaction conditions. The reaction typically requires the use of reagents such as iodine monochloride (ICl) and methanol in the presence of a catalyst like aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, where the reaction parameters are optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Analyse Chemischer Reaktionen
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-4-(2-iodo-1-methoxyethyl)benzene .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-iodo-1-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of halogen atoms (chlorine and iodine) in the compound enhances its reactivity and allows it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-iodobenzene: This compound has a similar structure but lacks the methoxyethyl group.
1-Chloro-4-(2-methoxyethyl)benzene: This compound has a methoxyethyl group but lacks the iodine atom.
2-Chloroethyl methyl ether: This compound has a similar functional group but a different overall structure.
The uniqueness of this compound lies in its combination of halogen atoms and the methoxyethyl group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H10ClIO |
|---|---|
Molekulargewicht |
296.53 g/mol |
IUPAC-Name |
1-chloro-4-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10ClIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
LKEWWJYSVULQOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CI)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)

![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)





![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
